molecular formula C21H20ClN3O3S B11378367 5-chloro-N-(3,4-dimethylphenyl)-2-(2-methylbenzyl)sulfonyl-pyrimidine-4-carboxamide

5-chloro-N-(3,4-dimethylphenyl)-2-(2-methylbenzyl)sulfonyl-pyrimidine-4-carboxamide

Cat. No.: B11378367
M. Wt: 429.9 g/mol
InChI Key: IXFUGWXLNKEHKO-UHFFFAOYSA-N
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Description

5-CHLORO-N-(3,4-DIMETHYLPHENYL)-2-[(2-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CHLORO-N-(3,4-DIMETHYLPHENYL)-2-[(2-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:

    Formation of the pyrimidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the sulfonyl group: This step involves the reaction of the pyrimidine derivative with a sulfonyl chloride in the presence of a base.

    Amidation: The final step involves the reaction of the intermediate with the appropriate amine to form the carboxamide.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-CHLORO-N-(3,4-DIMETHYLPHENYL)-2-[(2-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-CHLORO-N-(3,4-DIMETHYLPHENYL)-2-[(2-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE depends on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. If it acts on a receptor, it may mimic or block the natural ligand, thereby modulating the receptor’s activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-methylpyrimidine-4-carboxamide
  • N-(3,4-Dimethylphenyl)-2-methylbenzenesulfonamide
  • 2-[(2-Methylphenyl)methanesulfonyl]pyrimidine-4-carboxamide

Uniqueness

5-CHLORO-N-(3,4-DIMETHYLPHENYL)-2-[(2-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which may confer distinct biological activities or chemical reactivity compared to similar compounds. This uniqueness can be leveraged in drug development or other applications where specific interactions with biological targets are desired.

Properties

Molecular Formula

C21H20ClN3O3S

Molecular Weight

429.9 g/mol

IUPAC Name

5-chloro-N-(3,4-dimethylphenyl)-2-[(2-methylphenyl)methylsulfonyl]pyrimidine-4-carboxamide

InChI

InChI=1S/C21H20ClN3O3S/c1-13-8-9-17(10-15(13)3)24-20(26)19-18(22)11-23-21(25-19)29(27,28)12-16-7-5-4-6-14(16)2/h4-11H,12H2,1-3H3,(H,24,26)

InChI Key

IXFUGWXLNKEHKO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)CC3=CC=CC=C3C)C

Origin of Product

United States

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